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N2,3-Etheno-2'-deoxy Guanosine-d3

DNA adduct stability nucleoside hydrolysis chemical toxicology

Quantify N2,3-εdG adducts with IDMS accuracy. N2,3-Etheno-2'-deoxy Guanosine-d3 corrects matrix effects, compensates for extreme acid lability (≥1,000-fold less stable than 1,N2-isomer), and enables attomole detection. Essential for vinyl chloride biomonitoring, cancer risk assessment, and AlkB repair studies. Use isomer-authenticated standard to avoid cross-identification errors.

Molecular Formula C₁₂H₁₀D₃N₅O₄
Molecular Weight 294.28
Cat. No. B1163511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,3-Etheno-2'-deoxy Guanosine-d3
Synonyms1-(2-Deoxy-β-D-erythro-pentofuranosyl)-1H-imidazo[2,1-b]purin-4(5H)-one-d3; 
Molecular FormulaC₁₂H₁₀D₃N₅O₄
Molecular Weight294.28
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2,3-Etheno-2'-deoxy Guanosine-d3: A Deuterated Stable Isotope-Labeled Internal Standard for Precision Quantification of Etheno-DNA Adducts


N2,3-Etheno-2'-deoxy Guanosine-d3 is a stable isotope-labeled purine nucleoside derivative characterized by a deuterium substitution (three deuterium atoms) and an etheno bridge linking the N2 and N3 positions of the guanine base . With a molecular formula of C₁₂H₁₀D₃N₅O₄ and a molecular weight of 294.28–294.29 g/mol, this compound serves as a mass spectrometry (MS) internal standard for quantifying the promutagenic DNA adduct N2,3-etheno-2'-deoxyguanosine (εdG) . εdG adducts arise from exogenous carcinogen exposure (e.g., vinyl chloride) and endogenous lipid peroxidation products, and their accurate quantification is essential for cancer risk assessment and mechanistic toxicology studies [1].

Why N2,3-Etheno-2'-deoxy Guanosine-d3 Cannot Be Substituted with Unlabeled or Alternative Etheno-dGuo Isomers


Substituting N2,3-Etheno-2'-deoxy Guanosine-d3 with its unlabeled counterpart or alternative etheno-guanosine adduct isomers introduces substantial analytical error and biological misinterpretation. Stable isotope dilution mass spectrometry (IDMS) with a deuterated internal standard is the gold standard for DNA adduct quantification, enabling attomole-level sensitivity and compensation for matrix effects that unlabeled standards cannot provide [1][2]. Furthermore, the etheno-guanosine family exhibits profound structural isomer-specific differences in chemical stability and biological persistence. The glycosidic bond of the 1,N2-etheno isomer is approximately 1,000-fold more stable at acidic pH than the N2,3-isomer [3], and in vivo repair kinetics differ by an order of magnitude across adduct types, with N2,3-εG exhibiting a hepatic half-life of approximately 30 days compared to ~62 hours for the major 7-(2-oxoethyl)guanine adduct [4]. Interchanging these compounds without regard to their distinct isotopic, structural, and kinetic properties invalidates quantitative accuracy and undermines biomarker interpretation.

Quantitative Differentiation Evidence for N2,3-Etheno-2'-deoxy Guanosine-d3 Relative to Closest Analogs


Glycosidic Bond Stability: N2,3-εdG vs. 1,N2-εdG Isomer

The glycosidic bond of N2,3-etheno-2'-deoxyguanosine is substantially more labile under acidic conditions than its 1,N2-isomer. In a comparative study, the half-life of 1,N2-εdGuo at 37°C and pH 1 was measured at 2.3 hours, which is at least 1,000-fold longer than that of N2,3-εdGuo under identical conditions [1]. This extreme difference in chemical stability dictates that enzymatic DNA hydrolysis protocols used for adduct release must be carefully optimized for the N2,3-isomer to avoid degradation during sample preparation.

DNA adduct stability nucleoside hydrolysis chemical toxicology

In Vivo DNA Adduct Persistence: N2,3-εdG vs. 7-(2-Oxoethyl)guanine

N2,3-Ethenoguanine exhibits exceptional persistence in hepatic DNA compared to the quantitatively dominant vinyl chloride-induced adduct. In preweanling rats exposed to 600 ppm vinyl chloride (4 h/day for 5 days), 7-(2-oxoethyl)guanine (7OEG) constituted approximately 98% of all detected adducts, while N2,3-εG was present at approximately 1% of the 7OEG concentration [1]. Critically, the biological half-life (t₁/₂) of 7OEG was determined to be approximately 62 hours, whereas N2,3-εG exhibited a t₁/₂ of approximately 30 days after correction for growth-related hepatocyte proliferation [1].

DNA repair kinetics molecular dosimetry vinyl chloride carcinogenesis

AlkB-Mediated Repair Deficiency: N2,3-εG vs. Other Etheno Adducts

N2,3-ethenoguanine is uniquely resistant to repair by the AlkB family of DNA dioxygenases, distinguishing it from other etheno adducts. Experimental data and molecular dynamics simulations confirm that while AlkB and human ALKBH2 efficiently repair 1,N6-ethenoadenine and 3,N4-ethenocytosine, N2,3-εG is not repaired by these enzymes [1]. Structural modeling attributes this deficiency to disrupted DNA-enzyme interactions and increased distance between the Fe(IV)-oxo catalytic species and the aberrant etheno carbons, resulting in a prohibitively high oxidation barrier [1].

DNA repair enzymology AlkB dioxygenase substrate specificity

Stable Isotope Dilution LC-MS/MS: Deuterated vs. Unlabeled Internal Standard

Quantification of εdG in biological matrices using unlabeled standards fails to compensate for ion suppression and matrix effects inherent to LC-ESI-MS/MS analysis of complex DNA hydrolysates. Stable isotope dilution with a deuterated internal standard is the established gold standard for DNA adduct quantification, achieving attomole-level sensitivity and relative standard deviations within 10% for εdAdo, εdCyd, and 1,N2-εdGuo in human leukocyte DNA [1]. Method validation studies demonstrate that isotopomer-matched internal standards enable accurate quantification of adducts present at concentrations as low as 0.01-10 adducts per 10⁸ normal nucleotides, a requirement unmet by external calibration approaches [2].

quantitative mass spectrometry isotope dilution matrix effect compensation

Optimal Research and Industrial Applications for N2,3-Etheno-2'-deoxy Guanosine-d3 Based on Quantitative Differentiation Evidence


Accurate Quantification of N2,3-εdG in Vinyl Chloride Exposure Biomonitoring Studies

N2,3-Etheno-2'-deoxy Guanosine-d3 is the analytically required internal standard for stable isotope dilution LC-MS/MS assays quantifying hepatic or leukocyte DNA N2,3-εdG adduct levels in populations occupationally or environmentally exposed to vinyl chloride. Given the adduct's extended hepatic half-life of approximately 30 days versus the ~62-hour half-life of the major 7OEG adduct, N2,3-εdG serves as a cumulative dosimeter of past exposure [1]. Use of the deuterated standard corrects for matrix effects inherent to DNA hydrolysate analysis and enables detection at the attomole level, ensuring regulatory-grade data integrity for occupational health surveillance and epidemiological risk assessment.

Investigating AlkB and Base Excision Repair Substrate Specificity

The N2,3-εdG adduct is uniquely resistant to repair by AlkB family dioxygenases, distinguishing it from 1,N6-εA and 3,N4-εC which are efficiently processed by these enzymes [2]. N2,3-Etheno-2'-deoxy Guanosine-d3 serves as the essential internal standard for assays designed to quantify the accumulation or clearance of this repair-refractory lesion in cellular or animal models. Accurate quantification of the adduct's persistence in wild-type versus repair-deficient genetic backgrounds provides direct evidence for the biological consequences of AlkB substrate discrimination.

Distinguishing N2,3-εdG from 1,N2-εdG in DNA Hydrolysis-Based Quantification Workflows

Enzymatic DNA hydrolysis protocols that release nucleosides for LC-MS/MS analysis must account for the extreme acid lability of the N2,3-εdG glycosidic bond, which is ≥1,000-fold less stable than that of the 1,N2-isomer [3]. Procurement of authentic N2,3-Etheno-2'-deoxy Guanosine-d3—and not the 1,N2-isomer—is essential for method validation, recovery assessment, and accurate quantification. Laboratories performing etheno adduct profiling require both isomer-specific standards to prevent cross-identification errors and ensure that analyte loss during sample preparation is properly accounted for by the matched internal standard.

Multi-Adduct Profiling in Cancer Risk Assessment Panels

Clinical studies evaluating etheno-DNA adducts as noninvasive biomarkers for oxidative stress and cancer risk require simultaneous quantification of εdAdo, εdCyd, and εdGuo species [4]. N2,3-Etheno-2'-deoxy Guanosine-d3 is a critical component of the internal standard cocktail used in nanoLC-NSI/MS/MS assays that achieve quantification limits of 0.18-4.0 fmol and RSDs within 10% using as little as 6 μg of DNA hydrolysate [4]. The availability of this deuterated standard enables laboratories to validate multi-adduct panels that correlate etheno lesion levels with disease progression and chemopreventive intervention efficacy.

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